

2-Fluoro-3-(trifluoromethyl)pyridine molecular structure and weight

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Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)pyridine

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An In-Depth Technical Guide to **2-Fluoro-3-(trifluoromethyl)pyridine** for Advanced Research

Introduction: A Key Fluorinated Heterocycle in Modern Chemistry

2-Fluoro-3-(trifluoromethyl)pyridine is a specialized aromatic heterocyclic organic compound belonging to the pyridine family.^[1] Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a trifluoromethyl ($-\text{CF}_3$) group at the 3-position. This unique arrangement of substituents imparts significant and desirable properties, making it a compound of high interest in various scientific fields, particularly in the development of pharmaceuticals and agrochemicals.^[1]

The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry.^{[2][3]} Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties. Specifically, the trifluoromethyl group often enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and modifies the compound's binding affinity to biological targets.^{[1][2][4]} As a versatile synthetic intermediate, **2-Fluoro-3-(trifluoromethyl)pyridine** provides a reliable scaffold for introducing these advantageous features into complex target molecules, thereby optimizing their pharmacokinetic and pharmacodynamic profiles.^{[1][5][6]}

This guide offers a comprehensive technical overview of **2-Fluoro-3-(trifluoromethyl)pyridine**, detailing its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role as a critical building block for professionals in drug discovery and chemical research.

PART 1: Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in **2-Fluoro-3-(trifluoromethyl)pyridine** is fundamental to its reactivity and utility. The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the electron density of the pyridine ring, impacting its chemical behavior.

Structural and Chemical Identifiers

The compound is unambiguously identified by several key descriptors:

Identifier	Value	Source
IUPAC Name	2-fluoro-3-(trifluoromethyl)pyridine	[7]
Molecular Formula	C ₆ H ₃ F ₄ N	[5][7]
Molecular Weight	165.09 g/mol	[7]
CAS Number	65753-52-8	[7]
SMILES String	<chem>C1=CC(=C(N=C1)F)C(F)(F)F</chem>	[7]
InChI Key	UTAQOVYPSZIDTK-UHFFFAOYSA-N	[7]

Molecular Structure Visualization

The structural formula of **2-Fluoro-3-(trifluoromethyl)pyridine** is visualized below, highlighting the spatial relationship between the pyridine core and its fluoro-substituents.

Caption: Molecular structure of **2-Fluoro-3-(trifluoromethyl)pyridine**.

Physicochemical Data

The compound's physical properties are critical for its handling, storage, and use in reactions.

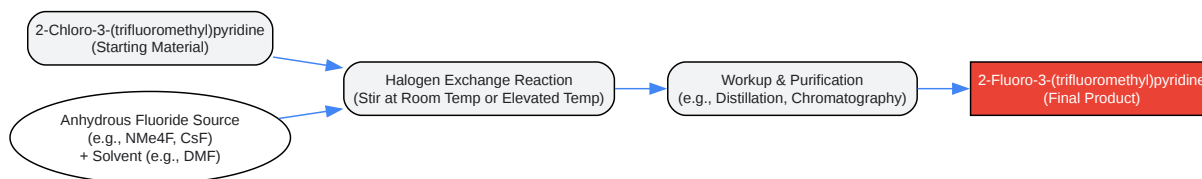
Property	Value	Source(s)
Physical Form	Solid	
Boiling Point	134-137 °C	[6][8]
Density (Predicted)	1.371 ± 0.06 g/cm ³	[6][8]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[6][8]

PART 2: Synthesis and Reactivity

Understanding the synthesis of **2-Fluoro-3-(trifluoromethyl)pyridine** is crucial for ensuring a high-quality supply for research and development. The compound is typically prepared via a nucleophilic aromatic substitution (halogen exchange) reaction.

General Synthesis Workflow

The most common laboratory-scale synthesis involves the conversion of the more readily available 2-chloro-3-(trifluoromethyl)pyridine. A fluoride source displaces the chloride at the 2-position of the pyridine ring.



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Caption: General workflow for the synthesis of **2-Fluoro-3-(trifluoromethyl)pyridine**.

Exemplary Synthesis Protocol

This protocol is a representative example of the synthesis via halogen exchange.

Objective: To synthesize **2-Fluoro-3-(trifluoromethyl)pyridine** from 2-chloro-3-(trifluoromethyl)pyridine.

Materials:

- 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq)
- Anhydrous tetramethylammonium fluoride (NMe₄F) (2.0 eq)[6]
- Anhydrous N,N-dimethylformamide (DMF) as solvent
- 4 mL sample vial with a micro-stirring bar
- Desiccator for anhydrous conditions

Procedure:

- Preparation: Accurately weigh anhydrous tetramethylammonium fluoride (0.2 mmol, 2 eq.) and 2-chloro-3-(trifluoromethyl)pyridine (0.1 mmol, 1 eq.) into a 4 mL sample vial containing a micro-stirring bar inside a desiccator to maintain anhydrous conditions.[6]
- Solvent Addition: Add anhydrous N,N-dimethylformamide (0.5 mL) to the vial.[6]
- Reaction: Remove the sealed vial from the desiccator. Stir the reaction mixture at room temperature.[6]
- Monitoring: Monitor the reaction progress over 24 hours using an appropriate analytical technique (e.g., GC-MS or TLC) to confirm the consumption of the starting material and the formation of the product.
- Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

- Purification: The crude product can be purified by distillation or column chromatography to yield pure **2-Fluoro-3-(trifluoromethyl)pyridine**.

Trustworthiness Note: The use of anhydrous reagents and solvents is critical for the success of this halogen exchange reaction, as moisture can deactivate the fluoride source and lead to side reactions. The 2:1 molar ratio of fluoride source to substrate ensures the reaction goes to completion.

PART 3: Applications in Drug Discovery and Agrochemicals

The unique electronic properties and metabolic stability conferred by the fluoro-substituents make **2-Fluoro-3-(trifluoromethyl)pyridine** a highly valuable building block.[\[1\]](#)

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[\[1\]](#)[\[5\]](#) Its structure is leveraged to fine-tune the properties of drug candidates, leading to improved efficacy, stability, and safety profiles.[\[1\]](#)

- Antihypertensive Agents: It is used to prepare certain β -adrenergic blocking agents.[\[5\]](#)[\[6\]](#)
- Antiviral Drugs: It serves as a precursor for synthesizing allosteric inhibitors of the HCV NS5B polymerase, which is a critical enzyme for the replication of the Hepatitis C virus.[\[5\]](#)[\[6\]](#)
- General Drug Development: The incorporation of the 2-fluoro-3-(trifluoromethyl)phenyl moiety can enhance metabolic stability and cell permeability, which are crucial pharmacokinetic properties.[\[1\]](#)[\[2\]](#)

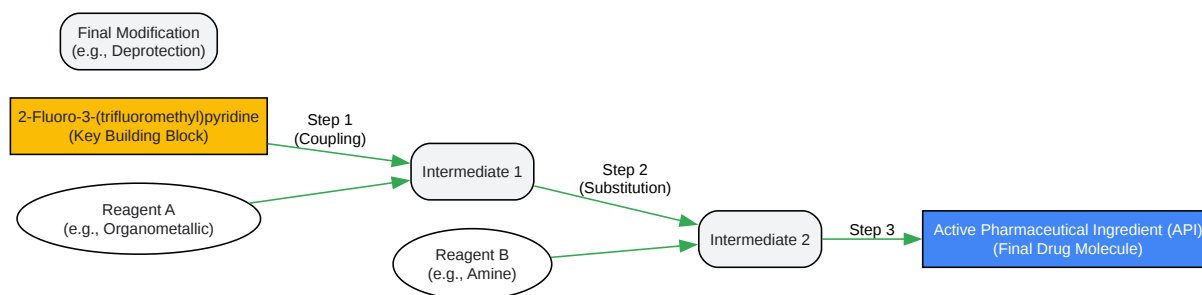
Utility in the Agrochemical Industry

In addition to its pharmaceutical applications, this compound is a building block for modern agrochemicals.[\[1\]](#)

- Herbicides and Pesticides: It is used in the synthesis of potent herbicides and pesticides. The fluorinated structure enhances the efficacy of these agents, allowing for lower application rates and potentially reducing environmental impact.[\[1\]](#)[\[3\]](#)[\[9\]](#)

Illustrative Role in API Synthesis

The diagram below conceptualizes how **2-Fluoro-3-(trifluoromethyl)pyridine** can be integrated into a multi-step synthesis to produce a final, biologically active molecule.



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Caption: Role of **2-Fluoro-3-(trifluoromethyl)pyridine** in a hypothetical API synthesis.

PART 4: Safety, Handling, and Hazard Management

Due to its reactive nature and potential toxicity, **2-Fluoro-3-(trifluoromethyl)pyridine** must be handled with appropriate safety precautions.

Hazard Classification and Precautionary Statements

The compound is classified with multiple hazards, requiring careful management in a laboratory setting.

Hazard Class	GHS Code(s)	Precautionary Statement Code(s)
Acute Toxicity (Oral, Dermal)	H301, H311	P264, P270, P280, P301+P310, P302+P352
Skin Corrosion/Eye Damage	H314	P280, P303+P361+P353, P305+P351+P338
Specific Target Organ Toxicity	H372	P260, P314
Chronic Aquatic Toxicity	H412	P273

Source: Sigma-Aldrich Safety Data

Signal Word: Danger

Handling and Storage Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[10\]](#)
 - Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[\[10\]](#)
 - Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[\[6\]](#)[\[8\]](#) Store locked up and away from incompatible materials.[\[10\]](#)
- First Aid Measures:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[10]
- Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician. [10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[10]

Conclusion

2-Fluoro-3-(trifluoromethyl)pyridine stands out as a premier building block for chemists in the pharmaceutical and agrochemical sectors. Its value is derived directly from its molecular architecture: the combination of a pyridine ring with fluorine and trifluoromethyl substituents provides a powerful tool for enhancing the biological activity, metabolic stability, and overall performance of target molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in creating next-generation drugs and crop protection agents. As research continues to advance, the demand for such sophisticated, high-value intermediates is poised to grow, further cementing the role of **2-Fluoro-3-(trifluoromethyl)pyridine** in innovative chemical design.

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